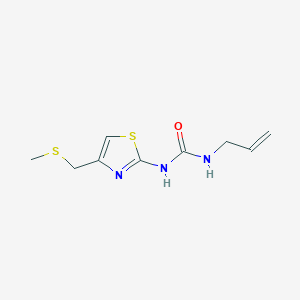

1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea

Description

1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiazole derivatives.

Properties

IUPAC Name |

1-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]-3-prop-2-enylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS2/c1-3-4-10-8(13)12-9-11-7(5-14-2)6-15-9/h3,6H,1,4-5H2,2H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTGTLPFXXACAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CSC(=N1)NC(=O)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, where an allyl halide reacts with the thiazole derivative in the presence of a base such as sodium hydride.

Attachment of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction, where a methylthio compound reacts with the thiazole derivative.

Formation of the Urea Moiety: The final step involves the reaction of the thiazole derivative with an isocyanate to form the urea moiety.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Compounds containing thiazole and thiadiazole moieties have been extensively studied for their anticancer properties. Research indicates that derivatives of thiazole exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain thiazole derivatives could inhibit cell proliferation in breast and colon cancer models, suggesting potential applications in cancer therapy .

Antimicrobial Properties

The antimicrobial efficacy of 1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea has been evaluated against a range of bacterial strains. A notable study reported that this compound showed promising activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Antiepileptic Effects

Research has also highlighted the anticonvulsant properties of thiazole derivatives. In animal models, compounds similar to 1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea exhibited significant protection against seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES) tests. This suggests a mechanism involving modulation of GABAergic pathways and voltage-gated ion channels .

Herbicidal Activity

The thiazole ring structure is known to impart herbicidal properties to certain compounds. Studies have shown that derivatives can inhibit the growth of specific weed species, providing a basis for developing new herbicides that are less toxic to crops but effective against resistant weed populations .

Plant Growth Regulation

Some thiazole derivatives have been investigated for their role as plant growth regulators. These compounds can influence physiological processes such as seed germination and root development, enhancing crop yield under various environmental conditions .

Polymer Development

Thiazole-containing compounds have been incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research indicates that polymers modified with these compounds exhibit improved resistance to degradation under UV light, making them suitable for outdoor applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Aliyu et al., 2021 | Antiepileptic | Showed significant seizure protection in animal models with low toxicity |

| Toolabi et al., 2020 | Anticancer | Identified potent cytotoxic effects on breast cancer cells |

| Malygim et al., 2019 | Herbicidal | Demonstrated effective weed control in agricultural settings |

Mechanism of Action

The mechanism of action of 1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to interact with enzymes and receptors, leading to various biological effects . For example, they can inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects . The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea can be compared with other similar thiazole derivatives, such as:

Sulfathiazole: An antimicrobial drug that contains a thiazole ring substituted with a sulfonamide group.

Ritonavir: An antiretroviral drug that contains a thiazole ring substituted with various functional groups.

Abafungin: An antifungal drug that contains a thiazole ring substituted with an allyl group and other functional groups.

The uniqueness of 1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea lies in its specific substitution pattern, which could confer unique biological activities and chemical reactivity compared to other thiazole derivatives .

Biological Activity

1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various biochemical and pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of 1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea is . Its structure includes a thiazole ring, an allyl group, and a methylthio substituent, which contribute to its unique biological properties.

1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, exhibiting antimicrobial activity by inhibiting bacterial enzymes. Thiazole derivatives, including this compound, have demonstrated the ability to modulate gene expression related to inflammation and immune responses.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibits bacterial enzymes; potential against various pathogens. |

| Anticancer | Exhibits cytotoxic effects on cancer cell lines; mechanism involves apoptosis. |

| Anti-inflammatory | Modulates inflammatory pathways; reduces cytokine production. |

Cellular Effects

The compound influences various cellular processes, affecting cell signaling pathways and metabolism. Research indicates that it can modulate the expression of genes involved in inflammation, suggesting its potential use in treating inflammatory diseases.

The molecular mechanism involves binding to specific biomolecules, leading to enzyme inhibition. For instance, it may inhibit bacterial enzymes by occupying their active sites, thereby preventing substrate binding and subsequent enzymatic reactions. This interaction is crucial for its antimicrobial properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole derivatives similar to 1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea:

- Antimicrobial Activity : A study demonstrated that thiazole derivatives effectively inhibited the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .

- Anticancer Potential : In vitro studies showed that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. The compound exhibited an IC50 value of approximately 15 µM against certain cancer types .

- Anti-inflammatory Effects : Experimental models indicated a reduction in pro-inflammatory cytokines when treated with this compound, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. What are the common synthetic routes for preparing 1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea, and how can reaction conditions be optimized for yield?

The synthesis of thiazole-urea derivatives often involves coupling reactions between isocyanates and amines or utilizing the Curtius rearrangement. For this compound, a plausible route is the reaction of a 4-((methylthio)methyl)thiazol-2-yl carbonyl azide with allylamine under Curtius reaction conditions. Key optimization steps include:

- Solvent selection : Anhydrous toluene or chloroform minimizes side reactions (e.g., hydrolysis) .

- Temperature control : Refluxing (~110°C for toluene) ensures complete azide decomposition and intermediate formation .

- Purification : Crystallization from ethanol–acetic acid (2:1) mixtures improves purity and yield .

- Amine stoichiometry : Excess allylamine prevents intramolecular cyclization, a common side reaction in azide-based syntheses .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

- Single-crystal X-ray diffraction : Resolves bond lengths (mean σ(C–C) = 0.004 Å) and confirms stereochemistry, especially for disordered residues (e.g., allyl group conformers) .

- NMR spectroscopy : - and -NMR identify substituent environments (e.g., methylthio methyl protons at δ ~2.1–2.3 ppm, thiazole carbons at δ 150–160 ppm) .

- FT-IR : Urea C=O stretches (~1640–1680 cm) and thiazole ring vibrations (~1520 cm) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

Discrepancies in bioactivity (e.g., antibacterial efficacy) may arise from:

- Assay variability : Standardize protocols (e.g., MIC testing against S. aureus and E. coli per CLSI guidelines) .

- Structural analogs : Compare activity of derivatives (e.g., replacing allyl with ethyl groups) to isolate substituent effects .

- Solubility factors : Use DMSO-water co-solvents at controlled concentrations to ensure compound dissolution without cytotoxicity .

Q. What computational strategies are recommended for analyzing substituent effects on the thiazole ring’s electronic properties?

- DFT calculations : Model HOMO/LUMO distributions to predict reactivity at the thiazole C2 and C4 positions .

- Molecular docking : Simulate interactions with biological targets (e.g., bacterial enzymes) to rationalize activity trends .

- QSAR studies : Correlate electronic parameters (e.g., Hammett σ values) with bioactivity data to guide substituent selection .

Q. How can intramolecular cyclization side reactions be minimized during synthesis?

- Amine addition timing : Introduce allylamine early to trap isocyanate intermediates before cyclization occurs .

- Reaction monitoring : Use TLC or in-situ IR to detect isocyanate intermediates (~2270 cm) and adjust conditions .

- Protecting groups : Temporarily block reactive sites (e.g., thiazole nitrogen) with Boc or Fmoc groups during synthesis .

Methodological Notes

- Crystallization for X-ray studies : Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMF/water) to enhance diffraction quality .

- Bioactivity validation : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and replicate experiments across independent labs to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.